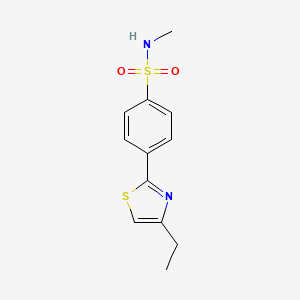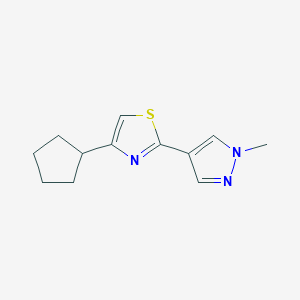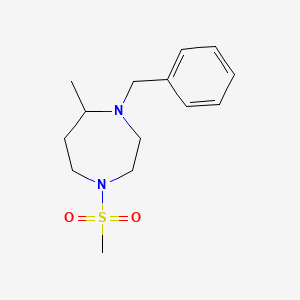
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as MPCC and has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor. In Lastly, we will list possible future directions for MPCC research.
Mecanismo De Acción
MPCC acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the limbic system of the brain and is involved in several neurological processes such as reward, motivation, and addiction. By blocking the dopamine D3 receptor, MPCC may modulate these processes and have therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPCC has been shown to have a high affinity for the dopamine D3 receptor and may modulate several neurological processes. Studies have shown that MPCC may reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of MPCC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPCC has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in neurological processes. Additionally, MPCC is selective for the dopamine D3 receptor, making it useful for studying the specific effects of this receptor. However, MPCC has limitations as well. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, its synthesis method is complex, making it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for MPCC research. One possible direction is to study its potential therapeutic effects in neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPCC. Finally, research is needed to develop more efficient and cost-effective synthesis methods for MPCC.
Métodos De Síntesis
The synthesis of MPCC involves several steps. The first step involves the reaction of 3-methyl-4-hydroxybenzaldehyde with propan-2-ol in the presence of a Lewis acid catalyst to form 3-methyl-4-propan-2-yloxybenzaldehyde. The second step involves the reaction of 3-methyl-4-propan-2-yloxybenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as EDCI to form MPCC. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
MPCC has been studied for its potential pharmacological properties, particularly its ability to act as a selective antagonist of the dopamine D3 receptor. Studies have shown that the dopamine D3 receptor is involved in several neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. MPCC has been shown to have a high affinity for the dopamine D3 receptor and may have therapeutic potential in the treatment of these disorders.
Propiedades
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-14-7-6-13(10-12(14)3)16-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZUYANLALZVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)

![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)



